Cas no 32215-02-4 (Aflatoxin P1)

Aflatoxin P1 structure
Aflatoxin P1 structure
Product Name:Aflatoxin P1
CAS No:32215-02-4
MF:C16H10O6
MW:298.247004985809
CID:314839
PubChem ID:5484726
Update Time:2025-04-19

Aflatoxin P1 Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR,9aS)-
    • Aflatoxin P1
    • (6aR,9aS)-2,3,6a,9a-Tetrahydro-4-hydroxycyclopenta[c]furo[3 inverted exclamation mark,2 inverted exclamation mark :4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • AFP1
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-,(6aR,9aS)
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-,(6aR-cis)
    • 32215-02-4
    • CHEBI:82579
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR,9aS)-
    • DTXSID50185977
    • (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
    • 11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR-cis)-
    • Q27156098
    • (6aR,9aS)-2,3,6a,9a-Tetrahydro-4-hydroxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • C19587
    • (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.0?,?.0?,?.0??,??]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
    • Inchi: 1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
    • InChI Key: NRCXNPKDOMYPPJ-HYORBCNSSA-N
    • SMILES: O1C2=CC(=C3C4=C(C(=O)OC3=C2[C@@H]2C=CO[C@H]12)C(CC4)=O)O

Computed Properties

  • Exact Mass: 298.04800
  • Monoisotopic Mass: 298.047738
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.1
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.7
  • Boiling Point: 544.5°Cat760mmHg
  • Flash Point: 211.9°C
  • Refractive Index: 1.75
  • PSA: 85.97000
  • LogP: 1.97350

Aflatoxin P1 Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 45-46-26/27/28
  • Safety Instruction: 53-22-36/37/39-45
  • RTECS:GY1775000
  • Hazardous Material Identification: T+
  • HazardClass:6.1(a)
  • PackingGroup:I
  • Safety Term:6.1(a)
  • Risk Phrases:R45; R46; R26/27/28
  • Hazard Level:6.1(a)
  • Storage Condition:2-8°C

Aflatoxin P1 Pricemore >>

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